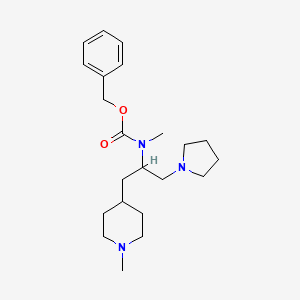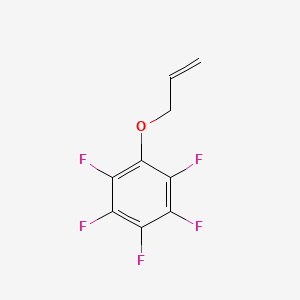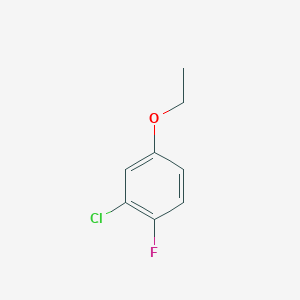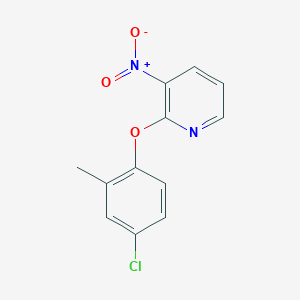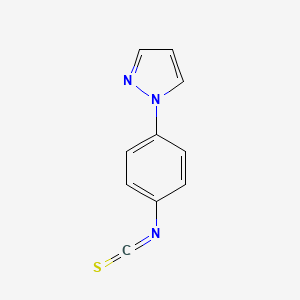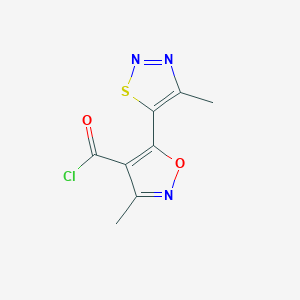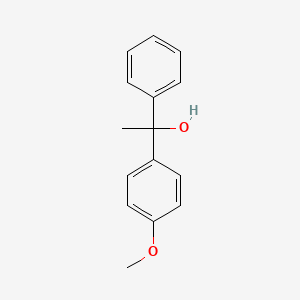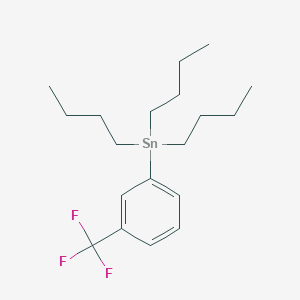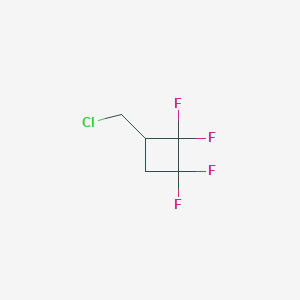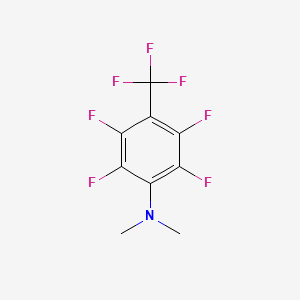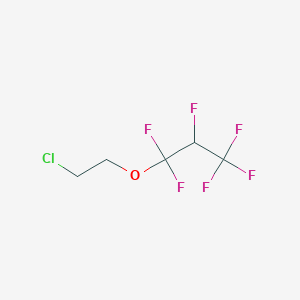![molecular formula C33H29NO5 B1597012 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- CAS No. 882847-24-7](/img/no-structure.png)
9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-” is a chemical compound with the molecular formula C33H29NO5 . It is also known as “4-(FMOC-2-AMINOETHYL)-6-DIBENZOFURANPROPIONIC ACID” and has a molecular weight of 505.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthene backbone with a propanoic acid group at the 4-position and a fluoren-9-ylmethoxy carbonyl amino ethyl group at the 5-position . The molecular structure is complex, indicating potential for diverse chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C33H29NO5), its molecular weight (519.6 g/mol), and its complex molecular structure . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, though not directly mentioned, is structurally related to a series of chemicals studied for their synthesis methods and applications in materials science and medicinal chemistry. For instance, the synthesis of xanthene derivatives has been explored for potential antiviral agents due to their broad-spectrum activity. One study demonstrated the efficacy of bisalkamine esters of 9-oxoxanthene-2,7-dicarboxylic acid and similar compounds in prolonging survival in virus-infected mice, showcasing the potential therapeutic applications of xanthene derivatives (Carr et al., 1976).
Applications in Materials Science
Xanthene and fluorene derivatives have been utilized in the development of novel polyimides with outstanding organosolubility and optical transparency, contributing to the creation of materials that exhibit low moisture absorption, low dielectric constants, and high thermal stability. These materials have potential applications in electronics and photonics due to their advantageous physical and chemical properties (Zhang et al., 2010).
Protective Groups in Peptide Synthesis
The utility of xanthenyl protecting groups for cysteine and their applications in peptide synthesis have been investigated, highlighting the versatility of xanthene derivatives in the protection and deprotection of amino acids, which is a critical process in the synthesis of peptides and proteins for research and therapeutic purposes (Han & Bárány, 1997).
Corrosion Detection
Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives have been applied as smart indicators in epoxy-based coatings for the early detection of steel corrosion. This innovative application allows for the "turn-on" fluorescence in the presence of ferric ions, signaling the onset of corrosion before significant damage occurs, thus providing a valuable tool for maintenance and prevention in industrial settings (Augustyniak et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
882847-24-7 |
|---|---|
Produktname |
9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- |
Molekularformel |
C33H29NO5 |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
3-[5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-9H-xanthen-4-yl]propanoic acid |
InChI |
InChI=1S/C33H29NO5/c35-30(36)16-15-21-7-5-9-23-19-24-10-6-8-22(32(24)39-31(21)23)17-18-34-33(37)38-20-29-27-13-3-1-11-25(27)26-12-2-4-14-28(26)29/h1-14,29H,15-20H2,(H,34,37)(H,35,36) |
InChI-Schlüssel |
BQYXKMWKYKHBSQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)
